Cas no 406709-91-9 (2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

2-(2-Nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a specialized organic compound featuring a nitro-substituted phenylamino group fused to a phthalimide core with a carboxylic acid functionality. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly for constructing heterocyclic frameworks or functionalized isoindole derivatives. The presence of both electron-withdrawing (nitro) and electron-donating (amino) groups enhances its utility in selective transformations, while the carboxylic acid moiety allows for further derivatization. Its well-defined molecular architecture is advantageous for applications in pharmaceutical research, agrochemical synthesis, or materials science, where precise functional group manipulation is critical. The compound's stability under standard conditions facilitates handling and storage.
2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid structure
406709-91-9 structure
Product Name:2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
CAS No:406709-91-9
MF:C15H9N3O6
MW:327.248463392258
CID:6438080
Update Time:2025-05-28

2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
    • 2-((2-nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid
    • 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-2-[(2-nitrophenyl)amino]-1,3-dioxo-
    • Inchi: 1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22)
    • InChI Key: BERGPOPIKKDXPO-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(C(O)=O)C=C2)C(=O)N1NC1=CC=CC=C1[N+]([O-])=O

2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1189-0017-2μmol
2-[(2-nitrophenyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
406709-91-9 90%+
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F1189-0017-5μmol
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F1189-0017-2mg
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406709-91-9 90%+
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F1189-0017-3mg
2-[(2-nitrophenyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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2-[(2-nitrophenyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Life Chemicals
F1189-0017-5mg
2-[(2-nitrophenyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
406709-91-9 90%+
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$69.0 2023-05-17

2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid Related Literature

Additional information on 2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Comprehensive Overview of 2-(2-Nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid (CAS No. 406709-91-9)

2-(2-Nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS No. 406709-91-9) is a specialized organic compound with a unique molecular structure that combines an isoindole-1,3-dione core with a nitrophenyl substituent and a carboxylic acid functional group. This compound has garnered significant attention in pharmaceutical and materials science research due to its potential applications in drug development, fluorescent probes, and advanced polymer synthesis. Researchers are particularly interested in its photophysical properties and bioactivity, which make it a promising candidate for various high-tech applications.

The molecular structure of 2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid features a planar aromatic system that enhances its stability and reactivity. The presence of both electron-withdrawing (nitro and carbonyl) and electron-donating (amino) groups creates a push-pull effect, which is crucial for applications in organic electronics and nonlinear optical materials. Recent studies have explored its use in dye-sensitized solar cells (DSSCs), where its ability to absorb visible light efficiently could improve energy conversion rates.

In the pharmaceutical sector, derivatives of isoindole-1,3-dione are known for their biological activity, including anti-inflammatory and antimicrobial properties. The carboxylic acid moiety in this compound allows for further derivatization, making it a versatile intermediate in medicinal chemistry. Researchers are investigating its potential as a building block for novel therapeutics targeting metabolic disorders and neurodegenerative diseases, aligning with current trends in precision medicine and drug repurposing.

From a synthetic chemistry perspective, the compound’s CAS No. 406709-91-9 is frequently searched in databases for its synthesis protocols and reaction mechanisms. Optimizing its production involves careful control of reaction conditions to avoid side products, a topic of interest in green chemistry discussions. The demand for high-purity batches has also increased, driven by its use in high-throughput screening and combinatorial chemistry.

Environmental and safety considerations are critical when handling 2-(2-nitrophenyl)amino-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid. While not classified as hazardous, proper storage and disposal practices are recommended to minimize ecological impact. This aligns with the growing emphasis on sustainable laboratory practices and ESG (Environmental, Social, and Governance) compliance in chemical industries.

In summary, CAS No. 406709-91-9 represents a multifaceted compound with broad applicability across scientific disciplines. Its integration into cutting-edge research areas like bioconjugation, materials science, and pharmacology underscores its importance. Future studies may focus on scaling its synthesis and exploring untapped functionalities, ensuring its relevance in an era of rapid technological advancement.

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